molecular formula C25H40N2O8S B14415504 Leukotriene D-4 sulfone CAS No. 82850-10-0

Leukotriene D-4 sulfone

Cat. No.: B14415504
CAS No.: 82850-10-0
M. Wt: 528.7 g/mol
InChI Key: SGJCICBAVKGMJF-IJHYULJSSA-N
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Description

Leukotriene D-4 sulfone is a biologically active compound derived from leukotriene D-4. Leukotrienes are lipid mediators of inflammation, derived from the 5-lipoxygenase pathway of arachidonic acid metabolism . Leukotriene D-4 is known for its role in inducing the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . The sulfone derivative of leukotriene D-4 retains some of these biological activities and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfones typically involves the oxidation of sulfides or sulfoxides. The oxidation of sulfides to sulfones is a two-step process, which involves a sulfoxide as an intermediate . This process generally requires a suitable oxidant and proceeds readily at low temperatures . Another common method is the electrophilic trapping of sulfinic acid salts . Additionally, sulfonyl radicals can be added to alkenes or alkynes to form sulfones .

Industrial Production Methods

Industrial production of sulfones often employs similar methods to those used in laboratory synthesis but on a larger scale. The oxidation of sulfides using industrial oxidants and the use of sulfonyl chlorides in Friedel-Crafts-type reactions are common . These methods are optimized for efficiency and cost-effectiveness in industrial settings.

Comparison with Similar Compounds

Leukotriene D-4 sulfone is similar to other cysteinyl-leukotrienes, such as leukotriene C-4 and leukotriene E-4 . These compounds share similar biological activities, including bronchoconstriction and vasoconstriction . this compound is unique in its specific binding affinity and the resulting biological effects . Other similar compounds include leukotriene B-4, which is a non-cysteine-containing dihydroxy-leukotriene .

Conclusion

This compound is a significant compound in the study of inflammation and immune response. Its synthesis, chemical reactions, and applications in various scientific fields make it a valuable subject of research. Understanding its mechanism of action and comparing it with similar compounds provides insights into its unique properties and potential therapeutic uses.

Properties

82850-10-0

Molecular Formula

C25H40N2O8S

Molecular Weight

528.7 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H40N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)36(34,35)19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1

InChI Key

SGJCICBAVKGMJF-IJHYULJSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

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